molecular formula C24H47NO3 B3026374 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide CAS No. 189894-79-9

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

Cat. No.: B3026374
CAS No.: 189894-79-9
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-KHZUJUORSA-N
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Description

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide is a complex organic compound with the molecular formula C₂₄H₄₇NO₃ and a molecular weight of 397.63 . This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and a heptadecenyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

The primary target of C6 D-threo Ceramide (d18:1/6:0) is Neutral ceramidase , an enzyme found in Pseudomonas aeruginosa . This enzyme plays a crucial role in the metabolism of ceramides, lipid molecules that are involved in various cellular processes .

Mode of Action

C6 D-threo Ceramide (d18:1/6:0) interacts with its target by catalyzing the cleavage of the N-acyl linkage of the ceramides to yield sphingosine and free fatty acid . This interaction results in changes in the cellular lipid composition, which can influence various cellular processes .

Biochemical Pathways

The action of C6 D-threo Ceramide (d18:1/6:0) affects the sphingolipid metabolic pathway. By catalyzing the cleavage of ceramides, it influences the balance between ceramides and sphingosine, two key components of this pathway . The downstream effects of this include the regulation of cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

It is known that the compound is a small molecule .

Result of Action

C6 D-threo Ceramide (d18:1/6:0) has been shown to have a variety of effects at the molecular and cellular level. It mediates many diverse biological activities including apoptosis, activation of protein phosphatase 2A, and inhibition of the mitochondrial respiratory chain . It also enhances the expression of COX-2 in rat granulosa cells and stimulates the growth of bovine aortic smooth muscle cells . In neuronal axons, C6 D-threo Ceramide acts to inhibit neurite growth .

Action Environment

The action, efficacy, and stability of C6 D-threo Ceramide (d18:1/6:0) can be influenced by environmental factors. For instance, it has been shown that C6 D-threo Ceramide forms stable, fluid bilayers with cholesteryl phosphocholine, and this formulation has been shown to be more potent than solvent-delivered (DMSO) formulations of C6 Ceramide in inhibiting proliferation, inducing apoptosis, and disturbing calcium homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide typically involves the reaction of hexanoic acid with a suitable amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may produce primary or secondary alcohols .

Scientific Research Applications

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amides and hydroxy derivatives with comparable structures, such as:

Uniqueness

What sets N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide apart is its specific combination of functional groups and chain length, which confer unique chemical and biological properties. This makes it particularly valuable for certain research applications where these properties are advantageous .

Properties

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-KHZUJUORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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